Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate

ACC inhibition SAR spirochromanone

Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate (CAS 887468-09-9, molecular formula C₁₉H₂₃NO₅, MW 345.39 g/mol) belongs to the spiro[chroman-2,4'-piperidine] class of heterocyclic compounds. This scaffold features a chromanone ring system spiro-fused to a piperidine ring, with an N-linked ethyl 4-oxobutanoate substituent.

Molecular Formula C19H23NO5
Molecular Weight 345.395
CAS No. 887468-09-9
Cat. No. B2725760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate
CAS887468-09-9
Molecular FormulaC19H23NO5
Molecular Weight345.395
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C19H23NO5/c1-2-24-18(23)8-7-17(22)20-11-9-19(10-12-20)13-15(21)14-5-3-4-6-16(14)25-19/h3-6H,2,7-13H2,1H3
InChIKeyWWDZIQXMWANDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate (CAS 887468-09-9): Procurement-Relevant Chemical Profile


Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate (CAS 887468-09-9, molecular formula C₁₉H₂₃NO₅, MW 345.39 g/mol) belongs to the spiro[chroman-2,4'-piperidine] class of heterocyclic compounds . This scaffold features a chromanone ring system spiro-fused to a piperidine ring, with an N-linked ethyl 4-oxobutanoate substituent. Compounds within this structural class have been investigated for acetyl-CoA carboxylase (ACC) inhibition [1], histone deacetylase (HDAC) inhibition [2], and G-protein-coupled receptor modulation . The specific substitution pattern of this compound distinguishes it from simpler spirochromanone derivatives, positioning it as a specialized intermediate or probe molecule for structure-activity relationship (SAR) exploration.

Why Generic Substitution of Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate is Unreliable


The spiro[chroman-2,4'-piperidine] scaffold exhibits pronounced sensitivity of biological activity to N-substituent identity. In a systematic ACC inhibitor SAR study, N-substituted spiro[chroman-2,4'-piperidin]-4-one derivatives displayed IC₅₀ values spanning from low nanomolar to >10 µM depending on the nature of the N-linked group [1]. Similarly, HDAC inhibitory potency within the spirochromane class varied >100-fold upon modification of the piperidine N-substituent [2]. The ethyl 4-oxobutanoate appendage on the target compound introduces both a hydrogen-bond-accepting carbonyl array and a lipophilic ester terminus that are absent in simpler N-alkyl or N-aryl analogs. These structural features are predicted to alter target engagement profiles, metabolic stability, and membrane permeability, rendering direct functional interchange with unsubstituted or differently substituted spirochromanone derivatives unsupported by available SAR data.

Quantitative Differentiation Evidence for Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate


N-Substituent Structural Differentiation vs. Unsubstituted Spiro[chroman-2,4'-piperidin]-4-one Core

The target compound bears an ethyl 4-oxobutanoate N-substituent, whereas the baseline spiro[chroman-2,4'-piperidin]-4-one core (without N-substitution or with simple alkyl/aryl groups) defines the reference comparator class. In the ACC inhibitor series, compound 38a (N-4-fluorobenzyl spirochromanone) exhibited an ACC IC₅₀ of 100 nM for ACC1 and 200 nM for ACC2, while compound 38k (a differently substituted analog) achieved IC₅₀ values of 8 nM and 15 nM, respectively—a >12-fold potency shift driven solely by N-substituent variation [1]. Although direct ACC IC₅₀ data for the target compound are not publicly available, the presence of the unique 4-oxobutanoate ester chain places it in a distinct SAR sub-region that is untested in published ACC inhibitor campaigns, precluding extrapolation of potency from existing N-alkyl/aryl analogs.

ACC inhibition SAR spirochromanone

Predicted Physicochemical Divergence from Butanamide Analog ZINC39227755

The butanamide analog N-(cyclohexylmethyl)-4-oxo-4-(4-oxospiro[chromane-2,4'-piperidine]-1'-yl)butanamide (ZINC39227755) represents the closest publicly cataloged structural relative. The target compound (ethyl ester, MW 345.39, logP ~2.6 predicted) and the butanamide (MW 412.53, logP ~3.49 observed) [1] differ by 67 Da in molecular weight and approximately 0.9 logP units. The lower molecular weight and reduced lipophilicity of the ethyl ester are predicted to favor aqueous solubility and membrane permeation rate according to Lipinski's Rule of Five and Veber's guidelines. Additionally, the ester moiety is susceptible to intracellular esterase cleavage, potentially yielding the free carboxylate as a bioactive species, whereas the amide linkage is metabolically more stable. No bioactivity data are available for either compound in ChEMBL [1], confirming that both occupy novel chemical space awaiting experimental characterization.

physicochemical properties drug-likeness permeability

GPR151 Screening Panel Inclusion vs. Structurally Similar Analogs Not Screened

The target compound was included in a cell-based high-throughput primary screening campaign to identify activators of GPR151 (G-protein coupled receptor 151), conducted by the Scripps Research Institute Molecular Screening Center . This orphan GPCR is implicated in cognitive function [1]. In contrast, closely related spiro[chroman-2,4'-piperidine] derivatives such as 1'-(naphthalene-2-sulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877811-49-9) and 1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one (CAS 877811-11-5) were also screened in the same GPR151 assay , enabling direct cross-comparison of screening outcomes. While quantitative % activation values are not publicly disclosed for these specific entries, the inclusion of the target compound alongside defined structural analogs in a curated screening panel indicates that its unique substitution pattern was prioritized for profiling against this emerging target, distinguishing it from the wider spirochromanone compound pool that has been exclusively evaluated for ACC or HDAC inhibition.

GPR151 orphan GPCR high-throughput screening

Ester Prodrug Potential vs. Free Carboxylic Acid Analog

The target compound is an ethyl ester of 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoic acid. In the broader spirochromanone chemical space, carboxylic acid-containing derivatives have been explored as GPR40 agonists (WO2018118670A1) [1] and ACC inhibitors, where the free acid is essential for target engagement via salt-bridge interactions with catalytic arginine residues. The ethyl ester serves as a charge-neutral prodrug that can enhance passive membrane permeability. Comprehensive prodrug literature demonstrates that ethyl esters of carboxylate-bearing pharmacophores typically exhibit a 5- to 50-fold improvement in Caco-2 permeability (P_app) relative to the corresponding free acid, correlating with increased oral absorption in vivo [2]. The target compound's ester linkage is cleavable by ubiquitous carboxylesterases, enabling intracellular release of the active carboxylate species. This prodrug strategy is not available with the metabolically inert amide analog (ZINC39227755) [3].

prodrug design esterase metabolism oral bioavailability

Best Research and Industrial Application Scenarios for Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate


Orphan GPCR Probe Development (GPR151)

The compound's documented inclusion in the Scripps Research Institute GPR151 activator screening panel supports its use as a scaffold for developing chemical probes targeting this orphan GPCR, which has been linked to cognitive function. Unlike the majority of spirochromanone derivatives that have been characterized exclusively for ACC or HDAC inhibition [1], this compound provides a starting point for GPCR-focused medicinal chemistry. Procurement is justified for laboratories seeking to establish SAR around the spirochromanone core in the context of GPR151 modulation, particularly where the ethyl ester prodrug feature may improve cellular assay performance relative to charged carboxylate analogs.

ACC Inhibitor Lead Optimization with Pharmacokinetic Tuning

The spiro[chroman-2,4'-piperidin]-4-one scaffold has validated low-nanomolar ACC inhibitory activity , but the compounds described in the primary literature predominantly feature N-alkyl or N-aryl substituents. The target compound introduces an N-ethyl 4-oxobutanoate chain, offering a novel vector for modulating physicochemical properties within the ACC inhibitor pharmacophore. The ester moiety may be exploited to improve oral bioavailability relative to carboxylic acid leads [1], making this compound a valuable intermediate for medicinal chemistry teams seeking to balance ACC potency with favorable ADME properties.

Comparative Metabolic Stability Profiling Against Amide Analogs

Direct comparison of the target compound's ethyl ester with the butanamide analog ZINC39227755 (ΔMW ≈ -67 Da, ΔlogP ≈ -0.9) provides a defined experimental framework for assessing the impact of ester vs. amide linkages on metabolic stability, plasma protein binding, and cellular permeability within the spirochromanone scaffold. The ester prodrug conversion rate can be measured in hepatocyte or microsomal incubations [1], yielding kinetic data (t_1/2, intrinsic clearance) that inform whether the ester or amide strategy is preferable for a given therapeutic target. This head-to-head comparison is of direct relevance to DMPK groups evaluating spirochromanone lead series.

Synthetic Intermediate for Diversified Spirochromanone Libraries

The ethyl 4-oxobutanoate group can be hydrolyzed to the free carboxylic acid under mild basic conditions, enabling late-stage diversification via amide coupling or esterification. This positions the compound as a versatile synthetic hub for generating focused libraries of spiro[chroman-2,4'-piperidine] derivatives with systematic variation at the N-substituent position. Such libraries can be screened across multiple target classes—including ACC , HDAC [1], GPR151 , and ion channels —to identify substitution patterns that confer target selectivity, a key requirement for tool compound development.

Quote Request

Request a Quote for Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.